



Application Notes and Protocols for R-348 Choline Administration in Animal Models

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Compound of Interest		
Compound Name:	R-348 Choline	
Cat. No.:	B15612746	Get Quote

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Disclaimer: Publicly available information on **R-348 Choline** is limited. These application notes and protocols are based on available data identifying **R-348 Choline** (also known as R-932348 Choline) as a potent, orally active dual inhibitor of Janus kinase 3 (JAK3) and Spleen tyrosine kinase (Syk). The experimental design is a representative model for evaluating such an immunomodulatory compound in a relevant preclinical setting.

Introduction

R-348 Choline is an investigational compound with potential therapeutic applications in immunology, particularly in conditions where JAK3 and Syk signaling play a critical role, such as autoimmune disorders and allograft rejection.[1] Its full chemical name is ETHANAMINIUM, 2-HYDROXY-N,N,N-TRIMETHYL-, SALT WITH N-((5-((5-FLUORO-4-((4-(2-PROPYN-1-YLOXY)PHENYL)AMINO)-2-PYRIMIDINYL)AMINO)-2-

METHYLPHENYL)SULFONYL)PROPANAMIDE (1:1).[2] The choline salt formulation may enhance the aqueous solubility of the active sulfonamide core.[3] As a dual inhibitor of JAK3 and Syk, R-348 is hypothesized to attenuate immune responses by blocking key signaling pathways in immune cells.[1][2]

These notes provide a generalized framework for the in vivo administration and evaluation of **R-348 Choline** in a murine model of acute cardiac allograft rejection, a standard model for assessing novel immunosuppressants.[1]



Data Presentation: Hypothetical In Vivo Efficacy

The following tables represent the type of quantitative data that would be collected in a study evaluating **R-348 Choline** in an animal model of cardiac allograft rejection.

Table 1: Animal Model and Treatment Groups

Parameter	Description	
Animal Model	Heterotopic cardiac transplantation (e.g., C57BL/6 to BALB/c mice)	
Number of Animals	n = 8-10 per group	
Vehicle Control	0.5% Methylcellulose in sterile water	
Treatment Group 1	R-348 Choline (Low Dose, e.g., 10 mg/kg)	
Treatment Group 2	R-348 Choline (High Dose, e.g., 30 mg/kg)	
Positive Control	Cyclosporine A (e.g., 20 mg/kg)	
Route of Administration	Oral gavage (p.o.)	
Dosing Frequency	Once daily	
Treatment Duration	From day of transplant until graft rejection	

Table 2: Summary of Allograft Survival and Histopathological Scores



Treatment Group	Mean Survival Time (Days)	Standard Deviation	p-value vs. Vehicle	Histopathol ogy Score (Inflammati on)	Histopathol ogy Score (Vasculitis)
Vehicle Control	8.2	± 1.5	-	3.8 ± 0.4	3.5 ± 0.5
R-348 Choline (10 mg/kg)	15.5	± 2.1	<0.01	2.1 ± 0.6	1.9 ± 0.4
R-348 Choline (30 mg/kg)	28.1	± 4.5	<0.001	1.2 ± 0.3	0.9 ± 0.2
Cyclosporine A (20 mg/kg)	35.4	± 5.2	<0.001	0.8 ± 0.2	0.6 ± 0.1

Note: Data presented are hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Preparation and Administration of R-348 Choline

This protocol details the preparation and oral administration of **R-348 Choline** to mice.

- Reagent Preparation:
 - Prepare a 0.5% (w/v) solution of methylcellulose in sterile water to serve as the vehicle.
 - Calculate the required amount of R-348 Choline based on the mean body weight of the mice in each treatment group and the desired dosage (e.g., 10 mg/kg or 30 mg/kg).
 - Suspend the calculated weight of R-348 Choline powder in the appropriate volume of 0.5% methylcellulose vehicle to achieve the final desired concentration for oral gavage (typically administered at a volume of 10 mL/kg).
 - Vortex thoroughly before each administration to ensure a uniform suspension.



- Animal Handling and Administration:
 - Acclimatize animals for at least one week prior to the start of the experiment.
 - Weigh each mouse immediately before dosing to ensure accurate volume administration.
 - Administer the prepared R-348 Choline suspension or vehicle control once daily via oral gavage using a 20-gauge, ball-tipped feeding needle.
 - Monitor animals for any signs of distress or adverse reactions following administration.

Protocol 2: Murine Heterotopic Cardiac Allograft Model

This protocol describes a standard surgical procedure for evaluating the efficacy of an immunosuppressive agent.

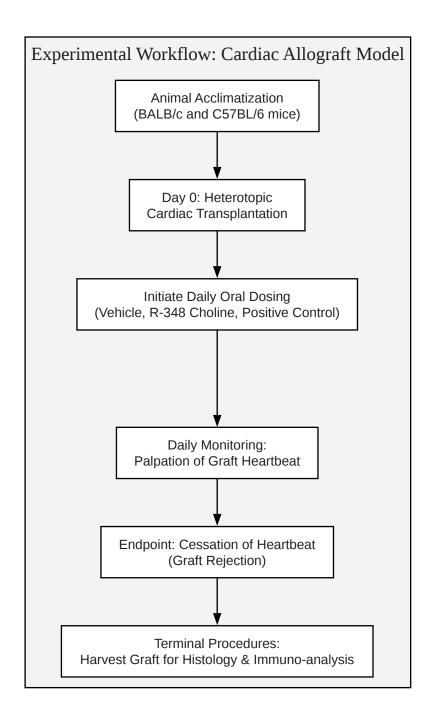
- Animals:
 - Donor mice: C57BL/6 (H-2b)
 - Recipient mice: BALB/c (H-2d), male, 8-10 weeks old.
- Surgical Procedure (Day 0):
 - Anesthetize both donor and recipient mice (e.g., with isoflurane).
 - Harvest the heart from the donor mouse.
 - Perform a heterotopic cardiac transplant into the recipient mouse's abdominal cavity by anastomosing the donor aorta to the recipient's infrarenal abdominal aorta and the donor pulmonary artery to the recipient's inferior vena cava.
 - Close the abdominal incision in two layers.
- Post-Operative Care and Monitoring:
 - Administer post-operative analgesics as required.



- Begin treatment with R-348 Choline or vehicle control on the day of transplantation and continue daily.
- Monitor graft survival by daily abdominal palpation to assess the heartbeat of the transplanted heart.
- Define rejection as the complete cessation of a palpable heartbeat, confirmed by laparotomy.
- Record the day of rejection as the survival endpoint.
- Terminal Procedures:
 - At the time of rejection (or at a predetermined endpoint for mechanistic studies), euthanize the mice.
 - Harvest the transplanted heart for histopathological analysis (e.g., H&E staining for immune cell infiltration and vasculitis) and immunological studies (e.g., flow cytometry of infiltrating cells).

Visualizations: Signaling Pathways and Workflows

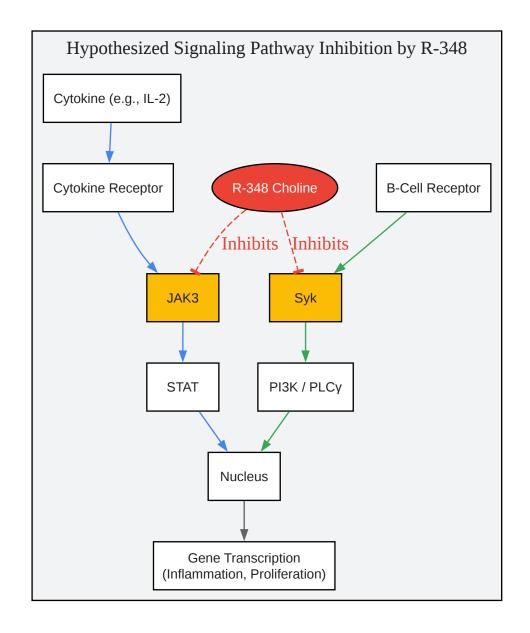




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Caption: Generalized workflow for in vivo evaluation in a murine cardiac allograft model.





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Caption: R-348 Choline as a dual inhibitor of JAK3 and Syk signaling pathways.

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